molecular formula C10H13ClN2O2 B13601978 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride

Katalognummer: B13601978
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: ZCZVNZCYKHLVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a morpholine ring attached to the pyridine ring at the 4th position and an aldehyde group at the 3rd position. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 2-chloropyridine-3-carbaldehyde with morpholine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the morpholine ring and the aldehyde group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C10H13ClN2O2

Molekulargewicht

228.67 g/mol

IUPAC-Name

2-morpholin-4-ylpyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12;/h1-3,8H,4-7H2;1H

InChI-Schlüssel

ZCZVNZCYKHLVPG-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C=CC=N2)C=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.